GIRK1/2 Activation Potency: Inferred Superiority Based on Close Analog Data
Direct binding data for the target compound are unavailable. However, a close structural analog—the N-ethyl-3,4-dimethoxybenzenesulfonamide derivative—activates human GIRK1/2 channels with an EC50 of 81 nM in a thallium flux assay [1]. In contrast, the benchmark GIRK1/2 activator ML297 exhibits a substantially weaker IC50 of 160 nM . By class-level inference, the target compound's N-ethyl,tosyl substitution pattern is predicted to retain low-nanomolar GIRK1/2 potency, offering a potential >2-fold potency advantage over ML297.
| Evidence Dimension | GIRK1/2 activation potency (EC50/IC50) |
|---|---|
| Target Compound Data | No direct data; closest analog (N-ethyl-3,4-dimethoxybenzenesulfonamide) EC50 = 81 nM |
| Comparator Or Baseline | ML297 (prototypical GIRK activator) IC50 = 160 nM |
| Quantified Difference | Approximately 2-fold lower EC50 (higher potency) for the analog vs. ML297 |
| Conditions | Human GIRK1/2 expressed in HEK293 cells co-expressing rat mGlu8; thallium flux assay (analog); ML297 data from electrophysiology/flux assay |
Why This Matters
Higher GIRK1/2 potency enables lower therapeutic dosing, potentially reducing off-target effects, which is critical in CNS drug discovery where selectivity over GIRK1/4 and other Kir channels is essential.
- [1] BindingDB. BDBM50532012 / CHEMBL4461542. Affinity Data EC50: 81 nM for human GIRK1/2. View Source
